1-(Anthracen-9-yl)pyridin-1-ium bromide
Description
1-(Anthracen-9-yl)pyridin-1-ium bromide is a quaternary ammonium salt characterized by a pyridinium core substituted at the 1-position with an anthracen-9-yl group and a bromide counterion. The anthracene moiety imparts significant photophysical properties, including strong fluorescence and π-π stacking capabilities, making the compound relevant in materials science for applications such as organic electronics, photoluminescent materials, and supramolecular assemblies . Its synthesis typically involves alkylation of pyridine with an anthracene-containing bromide or coupling reactions, as seen in analogous compounds .
Properties
CAS No. |
61865-07-4 |
|---|---|
Molecular Formula |
C19H14BrN |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
1-anthracen-9-ylpyridin-1-ium;bromide |
InChI |
InChI=1S/C19H14N.BrH/c1-6-12-20(13-7-1)19-17-10-4-2-8-15(17)14-16-9-3-5-11-18(16)19;/h1-14H;1H/q+1;/p-1 |
InChI Key |
HJJDNKTUZJCGBE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42.[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Styrylpyridinium Derivatives (e.g., Compound 6e)
- Structure : Styrylpyridinium salts feature a pyridinium core conjugated to extended aromatic systems (e.g., styryl or butadienyl groups) and long alkyl chains (e.g., dodecyl or hexadecyl) .
- Key Properties: Fluorescence: Strong emission in the visible range (e.g., compound 6e emits at ~550 nm), suitable for cellular imaging. Biocompatibility: Low cytotoxicity (IC₅₀ > 50 µg/mL on non-cancerous cell lines) and stability in biological environments .
- Applications: Fluorescent probes for live-cell imaging and theranostic formulations .
Quaternary 4-Pyrrolidino Pyridinium Derivatives
- Structure: Pyridinium salts with pyrrolidino substituents at the 4-position and aryl ketone groups at the 1-position .
- Key Properties :
- Applications : Antimicrobial agents and thermally stable ionic liquids .
O-Allyl-N-(9-Anthracenylmethyl)cinchonidinium Bromide
- Structure : A cinchona alkaloid derivative with anthracene and allyloxy groups attached to a pyridinium core .
- Key Properties :
- Applications : Chiral templates in enantioselective synthesis .
1,1′-{[3,5-Bis(...)]bis[4-(Anthracen-9-yl)pyridin-1-ium} Dibromide
- Structure : A dimeric anthracene-pyridinium compound linked via dihydropyridine and dodecyloxycarbonyl groups .
- Key Properties :
- Applications: Nanostructured materials for optoelectronics .
Comparative Data Table
Research Findings and Trends
Synthetic Strategies: this compound and analogues are often synthesized via alkylation (e.g., benzyl bromide reactions) or cross-coupling (e.g., Sonogashira coupling) . Styrylpyridinium derivatives require condensation of aldehydes with pyridinium salts, emphasizing the role of extended conjugation for fluorescence .
Photophysical Performance: Anthracene-containing pyridinium salts generally exhibit red-shifted emission compared to styryl derivatives due to enhanced π-conjugation . Aggregation-induced emission (AIE) is observed in dimeric structures, whereas monomeric analogues show concentration-dependent quenching .
Biological Compatibility :
- Styrylpyridinium salts outperform anthracene-pyridinium compounds in biocompatibility, with minimal impact on cell viability even at high concentrations (≤100 µg/mL) .
Thermal and Chemical Stability: Quaternary 4-pyrrolidino pyridinium derivatives demonstrate superior thermal stability (>200°C) compared to alkyl-chain-modified analogues (<150°C) .
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(Anthracen-9-yl)pyridin-1-ium bromide, and how are intermediates characterized?
Answer:
The synthesis typically involves coupling anthracene derivatives with pyridinium precursors. A common approach is the nucleophilic substitution of 9-bromoanthracene with pyridine under controlled conditions, followed by bromide salt formation. Key steps include:
- Reaction conditions : Use anhydrous solvents (e.g., THF) and inert atmosphere to avoid side reactions .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves yield and purity.
- Intermediate characterization : Confirm anthracene-pyridine linkage via ¹H NMR (aromatic proton splitting patterns) and FT-IR (C–N stretching at ~1,220 cm⁻¹). Crystal structure validation (e.g., X-ray diffraction) of analogous compounds, such as 4-(anthracen-9-yl)pyridine, supports structural assignments .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
A multi-technique approach is critical:
- Single-crystal X-ray diffraction : Resolves π-stacking interactions (anthracene planes separated by ~3.5 Å) and confirms bromide counterion placement .
- Mass spectrometry (ESI-MS) : Look for the molecular ion peak [M-Br]⁺ at m/z corresponding to C₁₉H₁₄N⁺ (calculated m/z 256.11).
- Elemental analysis : Validate C, H, N, and Br percentages (e.g., Br content ~24.7%).
Advanced: What photophysical properties make this compound suitable for optoelectronic or sensing applications?
Answer:
The anthracene moiety enables strong UV-Vis absorption (λₐₜₕ ≈ 350–400 nm) and blue fluorescence (λₑₘ ≈ 400–450 nm). Key considerations:
- Quantum yield (Φ) : Measure using integrating sphere methods; anthracene derivatives typically exhibit Φ > 0.5 in non-polar solvents.
- Solvatochromism : Polar solvents may redshift emission due to charge-transfer interactions with the pyridinium group .
- Applications : Fluorescent probes for biomolecules (e.g., DNA intercalation studies) or organic light-emitting diodes (OLEDs) .
Advanced: How does the compound behave in cross-coupling reactions, and what catalytic systems are effective?
Answer:
The pyridinium bromide group can act as a directing group or participate in Pd-catalyzed reactions. For example:
- Decarboxylative cross-coupling : Use Pd(OAc)₂ with ligands like XPhos to activate C–Br bonds. Evidence from analogous systems (e.g., aryl bromides with PdCl₂ adducts) suggests yields >70% under optimized conditions (80°C, 12 h) .
- Challenges : Anthracene’s steric bulk may hinder reactivity; pre-functionalization (e.g., bromination at the 10-position) improves regioselectivity.
Advanced: What solvent systems stabilize this compound, and how does solvent polarity impact its reactivity?
Answer:
- Stability : The compound is hygroscopic and degrades in protic solvents (e.g., H₂O, MeOH). Store in dry DMSO or DMF under nitrogen .
- Reactivity :
- Kinetic studies : Use UV-Vis to monitor degradation rates; half-life in aqueous solutions is <24 hours at 25°C .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Flammability : Class 1 flammable liquid; avoid sparks/open flames. Use CO₂ or dry powder extinguishers .
- Toxicity : Wear PPE (gloves, goggles) to prevent skin/eye contact. If ingested, rinse mouth and seek medical attention .
- Spill management : Absorb with inert materials (silica gel) and dispose as halogenated waste .
Advanced: How do computational methods (DFT, MD) elucidate the compound’s electronic structure and intermolecular interactions?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (~3.2 eV for anthracene-pyridinium systems) to predict redox behavior.
- Molecular Dynamics (MD) : Simulate π-π stacking in crystal lattices (e.g., face-to-face anthracene dimers with energy ~−15 kcal/mol) .
- Charge distribution : NBO analysis reveals partial positive charge on pyridinium nitrogen (+0.5 e), enhancing bromide ion pairing .
Basic: What analytical techniques are used to quantify trace impurities in synthesized batches?
Answer:
- HPLC-DAD : Reverse-phase C18 column with acetonitrile/water gradient (detection at 254 nm). Impurities <0.5% are acceptable for research-grade material.
- ICP-MS : Detect heavy metal residues (e.g., Pd from catalytic steps) with detection limits <1 ppb .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
